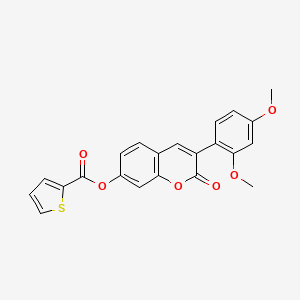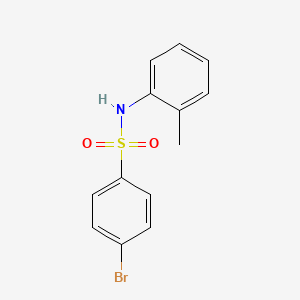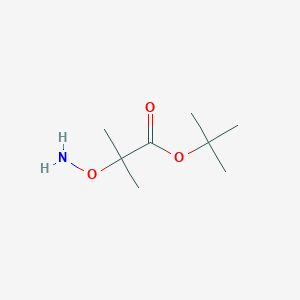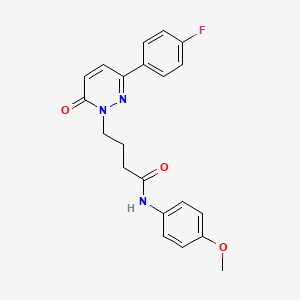
(E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17FN4O2 and its molecular weight is 340.358. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
- Novel Urea and Bis-Urea Primaquine Derivatives : A study focused on the synthesis and biological evaluation of urea derivatives with hydroxyl or halogen substituents demonstrated significant antiproliferative effects against cancer cell lines, especially breast carcinoma MCF-7. These derivatives exhibited a range of biological activities, including antioxidant and antimicrobial properties, suggesting the versatility of urea-based compounds in drug development (Perković et al., 2016).
Antimicrobial Activities
- N-Alkyl Substituted Urea Derivatives : Research into N-alkyl substituted urea derivatives showed them to have promising in vitro antibacterial and antifungal activities. Compounds with morpholine and fluoro substituents exhibited potent antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Zheng et al., 2010).
Synthetic Pathways and Chemical Properties
- Microwave-Promoted Synthesis of Dihydroquinazolines : The synthesis of dihydroquinazolines, achieved through a solvent- and catalyst-free method under microwave irradiation, demonstrates the efficiency and environmental friendliness of generating quinazoline derivatives. This method uses urea as an ammonia source, indicating the utility of urea in facilitating novel synthetic routes (Sarma & Prajapati, 2011).
Antifungal and Antibacterial Agents
- Antifungal Activity of 1,3,4-Oxadiazolo[s]-s-triazines : The synthesis of N(1)- and N(3)-(4-fluorophenyl) ureas and their conversion into oxadiazolo[s]-s-triazine derivatives demonstrated significant antifungal activity against various pathogens, highlighting the potential of fluorophenyl urea derivatives in developing new antifungal agents (Mishra et al., 2000).
DNA Binding and Anticancer Activity
- Isoquinoline and Quinazoline Urea Analogues : This study explored isoquinoline and quinazoline urea derivatives as human adenosine A(3) receptor antagonists. The findings suggest that such compounds, with specific substitutions, exhibit significant receptor affinity, pointing to their potential in therapeutic applications, including cancer treatment (van Muijlwijk-Koezen et al., 2000).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene with 2-fluorobenzoylisocyanate followed by reduction of the resulting intermediate to obtain the final product.", "Starting Materials": [ "2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene", "2-fluorobenzoylisocyanate" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene with 2-fluorobenzoylisocyanate in the presence of a base such as triethylamine or pyridine to form an intermediate product.", "Step 2: Reduction of the intermediate product using a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the final product, (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS RN |
899984-15-7 |
Molecular Formula |
C18H17FN4O2 |
Molecular Weight |
340.358 |
IUPAC Name |
1-(2-fluorophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17FN4O2/c1-2-11-23-16(12-7-3-5-9-14(12)21-18(23)25)22-17(24)20-15-10-6-4-8-13(15)19/h3-10H,2,11H2,1H3,(H2,20,22,24) |
InChI Key |
NUFBHXHLXQTHKH-CJLVFECKSA-N |
SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2928413.png)


![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2928417.png)
![3-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2928418.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2928422.png)

![N-(2-chlorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2928425.png)
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2928426.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2928428.png)

![4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928433.png)